

# Labuxtinib: A Technical Whitepaper on a Novel KIT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disambiguation Note: Publicly available information indicates that **Labuxtinib** is the proposed International Nonproprietary Name (INN) for the compound THB335, developed by Third Harmonic Bio. This document synthesizes the available technical data on THB335 to elaborate on the potential role of **Labuxtinib** as a therapeutic agent.

# **Executive Summary**

**Labuxtinib** (THB335) is a potent, selective, and orally administered small molecule inhibitor of the tyrosine kinase receptor KIT. While initially described as an antineoplastic agent, its clinical development has primarily focused on mast cell-mediated inflammatory diseases, such as chronic spontaneous urticaria (CSU). The inhibition of KIT is a clinically validated antineoplastic strategy in specific malignancies where KIT signaling is a key driver of tumor growth and survival. This technical guide provides a comprehensive overview of **Labuxtinib**'s mechanism of action, preclinical rationale, and available clinical data, contextualizing its function as a KIT inhibitor with potential applications in oncology.

## Introduction: The Role of KIT in Cellular Signaling

The proto-oncogene c-Kit encodes for the receptor tyrosine kinase KIT, a member of the platelet-derived growth factor receptor (PDGFR) family. Upon binding to its ligand, stem cell factor (SCF), KIT dimerizes, leading to autophosphorylation of tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling pathways,



including the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways, which are crucial for cell proliferation, survival, differentiation, and migration. In the context of oncology, activating mutations in the KIT gene are well-established drivers in various cancers, most notably gastrointestinal stromal tumors (GIST), as well as in some cases of melanoma, acute myeloid leukemia (AML), and mast cell leukemia.

### Labuxtinib (THB335): Preclinical Profile

**Labuxtinib** was developed as a next-generation KIT inhibitor following the discontinuation of a first-generation compound, THB001, due to hepatotoxicity.

Pharmacological Attributes:

- Potency: Labuxtinib demonstrates nanomolar potency against wild-type KIT.
- Selectivity: It exhibits a high degree of selectivity for KIT over other closely related kinases, such as PDGFR and colony-stimulating factor 1 receptor (CSF1R), as confirmed in biochemical and cell-line viability assays. This high selectivity is intended to minimize offtarget toxicities.
- Metabolic Profile: Structural modifications in Labuxtinib were designed to mitigate the risk of hepatotoxicity observed with its predecessor by avoiding the formation of reactive metabolites.

While specific preclinical data in cancer models for **Labuxtinib** are not publicly available, the rationale for its potential as an antineoplastic agent is based on its potent and selective inhibition of the KIT signaling pathway, a key oncogenic driver in certain cancers.

#### **Mechanism of Action**

**Labuxtinib** functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domain of KIT. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cells dependent on KIT signaling.





Click to download full resolution via product page

Caption: Mechanism of action of **Labuxtinib** on the KIT signaling pathway.

# **Clinical Development and Data**



As of late 2025, the clinical development of **Labuxtinib** has been in the context of inflammatory diseases. A Phase 1 single and multiple ascending dose (SAD/MAD) study in healthy volunteers has been completed. The company, Third Harmonic Bio, has since announced a plan of liquidation and is seeking to sell the THB335 asset.

#### **Experimental Protocol: Phase 1 Clinical Trial**

The Phase 1 trial was a randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Labuxtinib** in healthy adult volunteers.



Click to download full resolution via product page

Caption: Workflow of the Phase 1 SAD/MAD clinical trial for **Labuxtinib**.



### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from the Phase 1 clinical trial of **Labuxtinib**.

Table 1: Pharmacokinetic Parameters of Labuxtinib

| Parameter            | Value                                | Note                                        |
|----------------------|--------------------------------------|---------------------------------------------|
| Half-life (T½)       | ~40 hours                            | Supports once-daily (QD) dosing.[1][2]      |
| Dose Proportionality | Dose-dependent increases in exposure | Observed across all SAD and MAD cohorts.[3] |

| Food Effect | Mild positive food effect observed | Evaluated at the 21mg dose level.[3] |

Table 2: Pharmacodynamic Effects of Labuxtinib (14-Day MAD Cohorts)

| Dose Level (QD)   | Mean Reduction in Serum<br>Tryptase from Baseline<br>(Day 15) | Note                                              |  |
|-------------------|---------------------------------------------------------------|---------------------------------------------------|--|
| 21mg - 205mg      | 13% to 84%                                                    | Dose-dependent reductions observed.[3][4]         |  |
| 41mg, 82mg, 164mg | Reached levels with potential clinical benefit for CSU        | Trough plasma exposures exceeded the KIT IC90.[3] |  |

| 100mg | 85% | Mean plasma trough exposures exceeded the KIT IC90 by over six-fold. |

Table 3: Safety and Tolerability of Labuxtinib (14-Day MAD Cohorts)



| Adverse Event              | Incidence                          | Severity         | Note                                                     |
|----------------------------|------------------------------------|------------------|----------------------------------------------------------|
| Transaminase<br>Elevations | Isolated,<br>asymptomatic<br>cases | -                | Not deemed to be drug-related.[1]                        |
| Hair Color Change          | Observed                           | Mild             | Consistent with KIT biology and resolved post-treatment. |
| Hemoglobin<br>Reduction    | Observed                           | Mild to Moderate | Consistent with KIT biology and resolved post-treatment. |

| Neutrophil Reduction | Observed | Mild to Moderate | Consistent with KIT biology and resolved post-treatment. |

# Labuxtinib's Role as a Potential Antineoplastic Agent

Although the clinical investigation of **Labuxtinib** has been for inflammatory conditions, its mechanism as a potent and selective KIT inhibitor provides a strong rationale for its potential use as an antineoplastic agent in specific oncological indications.

KIT as an Oncogenic Driver:

- Gastrointestinal Stromal Tumors (GIST): Approximately 80% of GISTs harbor activating mutations in the KIT gene, making KIT inhibition a cornerstone of therapy.
- Melanoma: A subset of melanomas, particularly those arising from mucosal, acral, or chronically sun-damaged skin, carry KIT mutations and can respond to KIT inhibitors.
- Acute Myeloid Leukemia (AML): KIT mutations are found in a significant portion of corebinding factor AML cases and are associated with a higher risk of relapse.
- Systemic Mastocytosis: This is a clonal mast cell neoplasm often driven by KIT mutations, most commonly D816V.



The high selectivity of **Labuxtinib** for KIT could offer a favorable therapeutic window, potentially minimizing off-target effects that can be dose-limiting with less selective tyrosine kinase inhibitors. If developed for oncology, its efficacy would be contingent on the specific KIT mutation profile of the tumor, as different mutations can confer varying degrees of sensitivity to KIT inhibitors.

#### Conclusion

Labuxtinib (THB335) is a potent and selective next-generation oral KIT inhibitor with a well-defined mechanism of action and a favorable pharmacokinetic profile for once-daily dosing. While its clinical development to date has focused on mast cell-driven inflammatory diseases, its fundamental pharmacology as a KIT inhibitor provides a strong scientific basis for its potential role as an antineoplastic agent in cancers where KIT signaling is a primary oncogenic driver. Further preclinical studies in relevant cancer models and clinical trials in patient populations with KIT-mutant tumors would be necessary to fully elucidate its therapeutic potential in oncology. The future development of Labuxtinib will depend on the outcome of the sale of the asset by Third Harmonic Bio.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. Third Harmonic Bio | MedPath [trial.medpath.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Labuxtinib: A Technical Whitepaper on a Novel KIT Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8432871#labuxtinib-s-role-as-an-antineoplastic-agent]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com